molecular formula C23H21ClN4O2 B14924408 N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924408
M. Wt: 420.9 g/mol
InChI Key: RORXGYLFZYBIJY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with chloro, methyl, and methoxy groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazolo[3,4-b]pyridine derivatives. Key steps in the synthesis may involve:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Coupling Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.

    Substitution Reactions: Introduction of chloro, methyl, and methoxy groups via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyr

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O2/c1-13-18(24)9-6-10-19(13)26-23(29)17-12-20(15-7-5-8-16(11-15)30-4)25-22-21(17)14(2)27-28(22)3/h5-12H,1-4H3,(H,26,29)

InChI Key

RORXGYLFZYBIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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